molecular formula C19H14N4O B14685774 2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene CAS No. 24150-48-9

2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene

Cat. No.: B14685774
CAS No.: 24150-48-9
M. Wt: 314.3 g/mol
InChI Key: BPHCDHURJXQJJT-UHFFFAOYSA-N
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Description

2-oxa-21,22,23,24-tetrazapentacyclo[162113,618,11113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its intricate arrangement of atoms, which includes multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pentacyclic structure. Key steps in the synthesis may include:

    Formation of Intermediates: Initial steps involve the preparation of precursor molecules through reactions such as alkylation, acylation, or condensation.

    Cyclization: The intermediates undergo cyclization reactions, often facilitated by catalysts or specific reaction conditions, to form the pentacyclic core.

    Functionalization: Additional functional groups may be introduced through reactions such as halogenation, nitration, or sulfonation to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and the effects of ring strain on reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: Influencing cellular pathways such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,7,12,17-tetrakis(4-bromophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene
  • 21,22,23,24-tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-3,5,8,10,13,15,18,20-octaene

Uniqueness

2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene is unique due to its specific arrangement of atoms and the presence of both oxygen and nitrogen heteroatoms within its pentacyclic structure. This distinct configuration imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

24150-48-9

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene

InChI

InChI=1S/C19H14N4O/c1-3-14-10-16-5-7-18(22-16)24-19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h1-11,18,20-21H

InChI Key

BPHCDHURJXQJJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC1OC3=NC(=CC4=CC=C(N4)C=C5C=CC(=C2)N5)C=C3

Origin of Product

United States

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